2-Cyclopropylpent-4-yn-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylpent-4-yn-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-3-8(6-9)7-4-5-7/h1,7-8H,3-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVPAUOOQWEWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CN)C1CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Cyclopropylpent 4 Yn 1 Amine
Retrosynthetic Pathways Targeting the 2-Cyclopropylpent-4-yn-1-amine Scaffold
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. ub.edusigmaaldrich.comresearchgate.net For this compound, several disconnections can be envisioned, primarily focusing on the formation of the C-N bond and the carbon skeleton.
A primary retrosynthetic disconnection breaks the bond between the nitrogen atom and the chiral carbon, suggesting an amination reaction as the final step. This leads to a key intermediate, a cyclopropyl-substituted propargylic electrophile. Alternatively, a disconnection adjacent to the cyclopropyl (B3062369) group could suggest a coupling reaction to introduce this moiety. A three-component coupling strategy, combining an amine, an aldehyde, and an alkyne, also represents a convergent and efficient retrosynthetic approach. nih.govresearchgate.net
Direct Synthesis of this compound
The direct synthesis of this compound can be approached through several methods, primarily involving the formation of the crucial C-N bond.
Exploration of Amination Reactions for Alkyne-Containing Precursors
One of the most common strategies for the synthesis of propargylamines involves the alkynylation of imines. researchgate.net In this approach, a suitable imine precursor is reacted with a metal acetylide. For the synthesis of this compound, this would involve the reaction of a cyclopropylacetylene (B33242) nucleophile with an appropriate imine. The efficiency of such reactions can be limited by the stability of the imine and the need for stoichiometric or catalytic activators.
Another approach is the amination of propargylic electrophiles, such as halides or sulfonates. These reactions, however, can be prone to side reactions, including elimination and rearrangement, and may require harsh conditions.
Synthetic Approaches Utilizing Cyclopropyl Precursors
Syntheses can be designed to introduce the cyclopropyl group at a key stage. One such method involves the use of cyclopropylacetylene as a building block. mdpi.com This alkyne can be deprotonated to form a potent nucleophile that can then be used in various coupling reactions. For instance, the addition of lithiated cyclopropylacetylene to an aziridine (B145994) or a related electrophile could furnish the desired carbon skeleton with the amine functionality in place.
Alternatively, a cyclopropanecarboxaldehyde (B31225) could serve as a starting point. This aldehyde can be converted to the target amine through a variety of multi-step sequences, including Wittig-type reactions to install the alkyne moiety, followed by transformations to introduce the amine.
Catalytic Transformations for the Construction of the this compound Core
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex molecules like this compound.
Palladium-Catalyzed C-N Bond Formation in Propargylamines
Palladium catalysis is a powerful tool for the formation of C-N bonds. While a specific palladium-catalyzed synthesis for this compound is not extensively documented, related transformations provide a strong precedent. For example, the synthesis of a structurally similar compound, 2-amino-1-cyclopropylpent-4-yn-1-one, has been achieved through a palladium-catalyzed coupling reaction between cyclopropylacetylene and an amine. This suggests that a similar strategy, perhaps involving a different precursor, could be adapted for the synthesis of the target molecule.
Furthermore, palladium catalysts have been employed in the deaminative functionalization of propargylamines, highlighting their utility in manipulating this class of compounds. acs.org
Enantioselective Synthesis of Chiral this compound
The presence of a stereocenter in this compound necessitates an enantioselective approach to its synthesis to obtain a single enantiomer. A notable development in this area is the catalytic enantioselective cyclopropylalkynylation of aldimines generated in situ from α-amido sulfones. mdpi.com
This method utilizes a chiral BINOL-type zinc complex as a catalyst to mediate the reaction between cyclopropylacetylene and an in situ-generated N-carbamoyl-protected imine. This reaction proceeds with good yields and high enantioselectivities, offering a direct route to enantioenriched N-protected precursors of this compound. The protecting group can then be removed in a subsequent step to yield the final product.
The table below summarizes the results for the synthesis of various N-carbamoyl-protected propargylic amines using this method, demonstrating the potential for achieving high enantioselectivity.
| Entry | R Group of α-amido sulfone | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 75 | 85 |
| 2 | 2-Methylphenyl | 80 | 92 |
| 3 | 4-Methoxyphenyl | 72 | 88 |
| 4 | 2-Chlorophenyl | 68 | 80 |
Data adapted from a study on the enantioselective synthesis of N-carbamoyl-protected propargylic amines. mdpi.com
This catalytic enantioselective method represents a significant advancement in the synthesis of chiral propargylamines containing a cyclopropyl group, providing a viable pathway to optically pure this compound.
Tandem Catalysis for Functionalized α-Substituted Amines
A relevant approach for the synthesis of similar structures involves the catalytic enantioselective cyclopropylalkynylation of aldimines generated in situ from α-amido sulfones. This method provides N-carbamoyl-protected propargylic amines substituted with a cyclopropyl group. The reaction is typically catalyzed by a chiral BINOL-type zinc complex, yielding products in good yields and high enantioselectivities. While this method produces a protected amine, subsequent deprotection would yield the primary amine. The core of this strategy lies in the tandem generation of the imine from the α-amido sulfone, which is then immediately trapped by the cyclopropylacetylide nucleophile.
Another powerful tandem strategy is the A³ coupling (Aldehyde-Alkyne-Amine) reaction, which is a one-pot, three-component synthesis of propargylamines. rsc.org In the context of this compound, this could hypothetically involve the reaction of cyclopropanecarboxaldehyde, propargylamine (B41283), and a suitable alkyne. However, to obtain the target structure, a more tailored approach would be required, possibly involving a different set of starting materials or a variation of the A³ coupling, such as a decarboxylative coupling. rsc.org
Recent advances have also demonstrated the use of gold-catalyzed tandem reactions for the synthesis of complex amines. For instance, gold catalysts have been employed in cascade reactions that can form multiple bonds in a single operation, leading to the rapid construction of complex molecular architectures. ucsb.edu
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction conditions is a critical step in the development of any synthetic route to maximize yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, several parameters would need to be systematically investigated, drawing from established protocols for similar amine syntheses.
Key parameters for optimization in a potential Grignard-based synthesis of the target compound, involving the addition of a cyclopropyl Grignard reagent to a suitable pent-4-yn-1-imine derivative, would include:
Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of the Grignard reagent. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are standard, but their optimization is crucial.
Temperature: Grignard reactions are often performed at low temperatures to control exothermicity and minimize side reactions. numberanalytics.com A study of the temperature profile is essential for maximizing the yield of the desired amine.
Reaction Time: Monitoring the reaction progress over time is necessary to determine the optimal duration for complete conversion without significant product degradation.
Stoichiometry of Reagents: The molar ratio of the Grignard reagent to the imine substrate must be carefully controlled to avoid the formation of byproducts.
The following interactive data table illustrates a hypothetical optimization of a Grignard reaction for the synthesis of an α-cyclopropyl amine, based on common findings in the literature.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Grignard:Imine) | Yield (%) |
| 1 | Diethyl Ether | 0 | 2 | 1.2:1 | 65 |
| 2 | THF | 0 | 2 | 1.2:1 | 72 |
| 3 | THF | -20 | 2 | 1.2:1 | 78 |
| 4 | THF | -20 | 4 | 1.2:1 | 85 |
| 5 | THF | -20 | 4 | 1.5:1 | 83 |
| 6 | THF | -40 | 4 | 1.2:1 | 88 |
Similarly, for a potential catalytic synthesis, such as a copper-catalyzed A³ coupling, the following parameters would be critical to optimize.
The following interactive data table showcases typical optimization parameters for a copper-catalyzed propargylamine synthesis. google.com
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuCl (5) | K₂CO₃ | CH₃CN | 60 | 75 |
| 2 | CuCl (5) | Cs₂CO₃ | CH₃CN | 60 | 82 |
| 3 | CuCl (5) | DBU | CH₃CN | 60 | 95 |
| 4 | CuI (5) | DBU | CH₃CN | 60 | 92 |
| 5 | CuCl (2.5) | DBU | CH₃CN | 60 | 88 |
| 6 | CuCl (5) | DBU | DMSO | 60 | 85 |
| 7 | CuCl (5) | DBU | CH₃CN | 80 | 94 |
These tables demonstrate the systematic approach required to identify the optimal conditions for achieving high yields in the synthesis of complex amines.
Scale-Up Considerations and Industrial Production Methodologies for this compound
The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. For a specialized molecule like this compound, these considerations are paramount.
Key challenges in the scale-up of multi-step amine synthesis include:
Heat Transfer: Many of the reactions involved in amine synthesis are exothermic. Managing heat transfer becomes increasingly difficult in large-scale reactors, potentially leading to runaway reactions if not properly controlled. The use of jacketed reactors, internal cooling coils, and careful control of addition rates are essential.
Mass Transfer: In heterogeneous reactions, such as those involving solid-supported catalysts or multiphase systems, ensuring efficient mixing and mass transfer is critical for maintaining reaction rates and yields. acs.org Agitation speed and reactor design play a crucial role.
Safety of Reagents: The use of hazardous reagents, such as pyrophoric Grignard reagents or flammable solvents, requires stringent safety protocols and specialized handling equipment at an industrial scale.
Purification: The purification of the final product on a large scale can be challenging. Distillation, crystallization, and large-scale chromatography are common methods, and the choice depends on the physical properties of the amine and its impurities.
Process Automation and Control: Implementing process analytical technology (PAT) and automation can help to monitor and control critical process parameters in real-time, ensuring consistent product quality and process safety. nih.gov
For the industrial production of chiral amines, biocatalytic methods using enzymes like transaminases are gaining prominence due to their high selectivity and milder reaction conditions. bohrium.comvito.be The immobilization of enzymes on solid supports allows for their reuse and facilitates continuous flow processes, which can offer significant advantages in terms of productivity and scalability. dovepress.com While a specific industrial process for this compound is not publicly documented, the principles of process development for specialty amines would be applicable. This would involve a thorough hazard evaluation, process optimization to maximize throughput and minimize waste, and the development of robust analytical methods to ensure product quality.
Reactivity and Derivatization Chemistry of 2 Cyclopropylpent 4 Yn 1 Amine
Transformations at the Terminal Alkyne Functional Group of 2-Cyclopropylpent-4-yn-1-amine
The terminal alkyne is a highly versatile functional group, amenable to a variety of addition and coupling reactions. The acidity of the terminal proton and the electron density of the triple bond are key to its reactivity.
Cycloaddition Reactions (e.g., Huisgen Cycloadditions)
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocycles. organic-chemistry.org In the context of this compound, its terminal alkyne acts as an excellent dipolarophile for reactions with 1,3-dipoles, most notably organic azides, to form stable 1,2,3-triazole rings. wikipedia.org
The thermal reaction between an alkyne and an azide (B81097) typically requires elevated temperatures and produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgchemeurope.com However, the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of click chemistry, offering significant advantages. wikipedia.orgnih.gov The CuAAC reaction proceeds under mild conditions, often in aqueous solvent mixtures, and, crucially, provides exclusively the 1,4-disubstituted triazole isomer with high yields. organic-chemistry.org The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. organic-chemistry.org This high degree of regioselectivity and reliability makes the CuAAC an exceptionally valuable transformation for modifying this compound.
| Reactant A | Reactant B (Azide) | Catalyst/Conditions | Expected Product |
|---|---|---|---|
| This compound | Benzyl Azide | CuSO₄, Sodium Ascorbate, H₂O/t-BuOH | 1-((1-(Aminomethyl)-2-cyclopropylbut-3-yn-1-yl)methyl)-4-phenyl-1H-1,2,3-triazole |
| This compound | Phenyl Azide | Cu(I) source (e.g., CuI) | 1-(1-(Aminomethyl)-2-cyclopropylbut-3-yn-1-yl)-4-phenyl-1H-1,2,3-triazole |
| This compound | 3-Azidopropan-1-ol | CuSO₄, Sodium Ascorbate | 3-(4-((1-(Aminomethyl)-2-cyclopropylbut-3-yn-1-yl)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol |
Hydrometallation and Related Addition Reactions
Hydrometallation involves the addition of a metal-hydride bond across the carbon-carbon triple bond. A prominent example is hydroboration, which is the addition of a borane (B79455) (B-H bond). For terminal alkynes like that in this compound, the reaction typically proceeds with anti-Markovnikov regioselectivity, where the boron atom attaches to the terminal, less substituted carbon. Subsequent oxidation of the resulting organoborane intermediate, usually with hydrogen peroxide and a base, yields an enol that rapidly tautomerizes to the corresponding aldehyde.
To prevent double addition across both pi-bonds of the alkyne, sterically hindered boranes such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are commonly used. This ensures the reaction stops at the alkenylborane stage, leading efficiently to the aldehyde product upon oxidation.
| Reactant A | Reagents | Expected Intermediate/Product |
|---|---|---|
| This compound | 1. 9-BBN; 2. H₂O₂, NaOH | 5-Amino-4-cyclopropylpentanal |
| This compound | 1. Disiamylborane; 2. H₂O₂, NaOH | 5-Amino-4-cyclopropylpentanal |
| This compound | 1. Catecholborane, Rh catalyst; 2. H₂O₂, NaOH | 5-Amino-4-cyclopropylpentanal |
Cross-Coupling Reactions Involving the Alkyne
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. The Sonogashira coupling is particularly relevant for terminal alkynes. sigmaaldrich.com This reaction couples the terminal alkyne of this compound with aryl or vinyl halides (or triflates) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine like triethylamine). This method provides a direct route to disubstituted alkynes, linking the cyclopropylpentynamine framework to various aromatic or vinylic systems. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. mdpi.com
| Reactant A | Coupling Partner | Catalyst System | Expected Product |
|---|---|---|---|
| This compound | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 2-Cyclopropyl-5-phenylpent-4-yn-1-amine |
| This compound | 4-Bromopyridine | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Cyclopropyl-5-(pyridin-4-yl)pent-4-yn-1-amine |
| This compound | Vinyl bromide | Pd(PPh₃)₄, CuI, Et₃N | 4-Cyclopropylhepta-1,6-dien-3-amine |
Reactions of the Primary Amine Moiety in this compound
The primary amine group (-NH₂) is a potent nucleophile and a base, providing a second, independent site for derivatization.
Nucleophilic Acyl Substitution and Amide Formation
Primary amines readily undergo nucleophilic acyl substitution with carboxylic acid derivatives to form highly stable amide bonds. libretexts.org The most common methods involve reacting this compound with acyl chlorides or acid anhydrides. The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon, followed by the elimination of a leaving group (chloride or carboxylate, respectively). masterorganicchemistry.com The reaction with acyl chlorides is often performed in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. masterorganicchemistry.com Alternatively, direct coupling with a carboxylic acid can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for amine attack. nih.govorgsyn.org
| Reactant A | Acylating Agent | Conditions/Reagents | Expected Product (Amide) |
|---|---|---|---|
| This compound | Acetyl Chloride | Pyridine or Et₃N | N-(2-Cyclopropylpent-4-yn-1-yl)acetamide |
| This compound | Benzoyl Chloride | Pyridine or Et₃N | N-(2-Cyclopropylpent-4-yn-1-yl)benzamide |
| This compound | Acetic Anhydride | Base (optional) | N-(2-Cyclopropylpent-4-yn-1-yl)acetamide |
| This compound | Benzoic Acid | EDC, HOBt | N-(2-Cyclopropylpent-4-yn-1-yl)benzamide |
Alkylation and Quaternization Strategies
The nitrogen atom of the primary amine in this compound is nucleophilic and can react with electrophiles such as alkyl halides in a nucleophilic substitution reaction. This alkylation process can be difficult to control. The initial reaction with an alkyl halide produces a secondary amine. However, this secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine, which can be further alkylated to a quaternary ammonium (B1175870) salt.
This often results in a mixture of products. To favor mono-alkylation and obtain the secondary amine, a large excess of the starting amine can be used. Conversely, to achieve exhaustive alkylation and form the quaternary ammonium salt, an excess of the alkyl halide is employed. Alkyl amines can also serve as coupling partners in more advanced cross-coupling reactions, often after activation. tcichemicals.comresearchgate.net
| Reactant A | Alkylating Agent | Stoichiometry/Conditions | Expected Major Product |
|---|---|---|---|
| This compound | Methyl Iodide | 1 equivalent | N-(2-Cyclopropylpent-4-yn-1-yl)-N-methylamine (plus di- and tri-alkylated products) |
| This compound | Benzyl Bromide | Large excess of amine | N-Benzyl-2-cyclopropylpent-4-yn-1-amine |
| This compound | Methyl Iodide | Excess alkyl halide | 2-Cyclopropyl-N,N,N-trimethylpent-4-yn-1-aminium iodide (Quaternary Salt) |
Formation of Imines and Related Derivatives
The primary amine group in this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgresearchgate.netyoutube.commasterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.comlibretexts.org
The general mechanism for imine formation involves the following steps:
Nucleophilic attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgyoutube.com
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.org
Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org
Elimination of water: The lone pair on the nitrogen forms a double bond with the carbon, expelling a molecule of water and forming an iminium ion. libretexts.orgyoutube.com
Deprotonation: A base, such as a solvent molecule or another amine, removes a proton from the nitrogen to yield the neutral imine. libretexts.orglibretexts.org
The reaction is reversible and the rate is often optimal under mildly acidic conditions (around pH 5). libretexts.org
Table 1: Examples of Imine Formation with this compound
| Carbonyl Compound | Product (Imine) |
|---|---|
| Benzaldehyde | N-(2-cyclopropylpent-4-yn-1-ylidene)aniline |
| Acetone | N-(2-cyclopropylpent-4-yn-1-ylidene)propan-2-amine |
This table presents hypothetical products based on the known reactivity of primary amines with carbonyl compounds.
Formation of Carbamate (B1207046) Derivatives
The primary amine of this compound can be converted to carbamate derivatives through reaction with various reagents. Carbamates are functional groups with the structure -NH(C=O)O-. The formation of carbamates serves to protect the amine group or to introduce a new functional handle for further chemical modifications. A documented example of a related structure is [2-Cyclopropyl-1-(4-nitrophenyl)ethyl] carbamate. nih.gov
Common methods for carbamate formation include:
Reaction with Chloroformates: Alkyl or aryl chloroformates react with the amine in the presence of a base to yield the corresponding carbamate.
Reaction with Isocyanates: The amine can add to an isocyanate (R-N=C=O) to form a substituted urea, which is a type of carbamate derivative.
Reaction with Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent is widely used to install the tert-butyloxycarbonyl (Boc) protecting group, a common carbamate, onto primary and secondary amines.
Table 2: Reagents for Carbamate Formation
| Reagent | Resulting Carbamate Group |
|---|---|
| Benzyl chloroformate | Carboxybenzyl (Cbz) |
| Di-tert-butyl dicarbonate | tert-Butoxycarbonyl (Boc) |
Chemical Modifications of the Cyclopropyl (B3062369) Ring in this compound
The cyclopropyl group, due to its inherent ring strain, can participate in a variety of chemical transformations. acs.orgresearchgate.net These reactions can either lead to the opening of the three-membered ring or the functionalization of the ring itself.
The cyclopropyl ring in cyclopropylamines can undergo ring-opening reactions under different catalytic conditions, including oxidative, reductive, and transition-metal-catalyzed processes. acs.orgosti.govresearchgate.netchemistryviews.org These reactions are often driven by the release of ring strain.
Oxidative Ring-Opening: Oxidative methods can lead to the cleavage of the cyclopropane (B1198618) ring. For instance, electrochemical methods have been developed for the oxidative ring-opening of cyclopropylamides to form 1,3-oxazines. chemistryviews.org
Radical Ring-Opening: The formation of a radical cation on the nitrogen of a cyclopropylamine (B47189) can induce ring-opening to form a carbon-centered radical. osti.gov This intermediate can then be trapped by various reagents. researchgate.net
Transition-Metal-Catalyzed Ring-Opening: Transition metals like rhodium and palladium can catalyze the ring-opening of cyclopropylamines, often leading to cycloaddition reactions with alkenes or alkynes. beilstein-journals.org For example, dirhodium(II) complexes have been used to catalyze the [3+2] cycloaddition of N-arylaminocyclopropanes with alkynes. beilstein-journals.org
While ring-opening is a common fate for the cyclopropyl group, it is also possible to functionalize the ring while keeping it intact. organic-chemistry.orgnih.govacs.org
C-H Functionalization: Palladium-catalyzed direct alkenylation of cyclopropyl C-H bonds has been reported, providing access to cyclopropyl-fused azacycles. acs.org This demonstrates that the C-H bonds of the cyclopropane ring can be selectively activated and functionalized.
Cross-Coupling Reactions: Cyclopropyl organometallic species, which can be generated from corresponding halides or sulfoxides, can participate in cross-coupling reactions to introduce new substituents onto the ring. nih.gov
Ring-Opening Reactions under Various Catalytic Conditions
Tandem and Cascade Reactions Involving Multiple Functional Groups of this compound
The presence of multiple reactive sites in this compound allows for the design of tandem or cascade reactions, where multiple bond-forming events occur in a single operation. These reactions are highly efficient as they reduce the number of synthetic steps.
For instance, a tandem reaction could be initiated by the ring-opening of the cyclopropylamine to generate a reactive intermediate, which then undergoes an intramolecular reaction with the alkyne group. sioc.ac.cn Photocatalysis has emerged as a powerful tool for initiating such reactions, for example, in the [3+2] cycloaddition of cyclopropylamines with alkynes. researchgate.net
Regio- and Stereocontrol in Reactions of this compound
Achieving regio- and stereocontrol is a critical aspect of the synthetic utility of this compound.
Regiocontrol: In reactions involving both the alkyne and the cyclopropyl group, the regioselectivity of the reaction is paramount. For example, in the copper-catalyzed protoborylation of 1,4-diynes, the regioselectivity of the borylation can be controlled by the choice of ligand. ustc.edu.cn In ring-opening reactions, the site of cleavage of the cyclopropane ring can sometimes be controlled by the substituents and reaction conditions. nih.gov
Stereocontrol: The stereochemistry of the products is crucial, especially in the synthesis of biologically active molecules. Asymmetric catalysis can be employed to control the stereochemical outcome of reactions. For example, chiral rhodium complexes have been used for enantioselective cyclopropanation reactions. organic-chemistry.org Similarly, enantioselective C-H functionalization of cyclopropanes has been achieved using palladium catalysts with chiral ligands. acs.org
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Cyclopropylpent 4 Yn 1 Amine
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is used to establish the carbon framework and proton environments.
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For 2-Cyclopropylpent-4-yn-1-amine, distinct signals are expected for the protons of the aminomethyl group (-CH₂NH₂), the chiral methine (CH), the propargyl methylene (B1212753) (-CH₂-C≡), the terminal alkyne (≡C-H), and the cyclopropyl (B3062369) ring. The primary amine protons (NH₂) typically appear as a broad singlet, the position of which can vary depending on solvent and concentration.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. bhu.ac.in The sp-hybridized carbons of the alkyne are particularly characteristic, appearing in a distinct region of the spectrum. openochem.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are based on typical ranges for the respective functional groups.
| Atom Position | Technique | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Justification |
|---|---|---|---|---|
| H1 | ¹H NMR | ~2.7 - 3.0 | multiplet | Protons on carbon adjacent to an amine group. |
| H2 | ¹H NMR | ~1.5 - 1.8 | multiplet | Chiral methine proton adjacent to cyclopropyl and alkyl groups. |
| H3 | ¹H NMR | ~2.2 - 2.5 | multiplet (dd) | Propargyl protons adjacent to a chiral center. |
| H5 | ¹H NMR | ~2.0 - 2.5 | triplet (t) | Terminal alkynyl proton, exhibits a characteristic shift. libretexts.orgbrainly.comchegg.com |
| H6 (methine) | ¹H NMR | ~0.8 - 1.2 | multiplet | Cyclopropyl methine proton. |
| H7 (methylene) | ¹H NMR | ~0.2 - 0.8 | multiplet | Cyclopropyl methylene protons, typically found at high field. |
| C1 | ¹³C NMR | ~40 - 50 | CH₂ | Carbon adjacent to a primary amine. |
| C2 | ¹³C NMR | ~35 - 45 | CH | Chiral carbon bonded to cyclopropyl and alkyl groups. |
| C3 | ¹³C NMR | ~20 - 30 | CH₂ | Propargyl carbon. |
| C4 | ¹³C NMR | ~80 - 90 | Quaternary (C) | Internal sp-hybridized alkyne carbon. openochem.org |
| C5 | ¹³C NMR | ~68 - 75 | CH | Terminal sp-hybridized alkyne carbon. openochem.org |
| C6 | ¹³C NMR | ~10 - 20 | CH | Cyclopropyl methine carbon. bhu.ac.in |
| C7 | ¹³C NMR | ~5 - 15 | CH₂ | Cyclopropyl methylene carbons. bhu.ac.in |
While 1D NMR suggests the presence of functional groups, 2D NMR experiments are required to piece the molecular fragments together. princeton.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. It would be used to establish the spin systems within the molecule, for instance, by showing correlations between H2, the cyclopropyl protons (H6, H7), and the propargyl protons (H3). A key correlation would also be observed between H2 and the aminomethyl protons (H1).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for connecting the molecular fragments by showing correlations between protons and carbons separated by two or three bonds. c6h6.org Key HMBC correlations would link the cyclopropyl protons (H6/H7) to the chiral carbon (C2), and the terminal alkyne proton (H5) to the propargyl carbon (C3) and the internal alkyne carbon (C4). rsc.org
Table 2: Key Expected 2D NMR Correlations for Structural Elucidation
| Experiment | Correlating Protons | Correlating Atoms | Information Gained |
|---|---|---|---|
| COSY | H1 ↔ H2 | - | Confirms connectivity of aminomethyl group to chiral center. |
| COSY | H2 ↔ H3 | - | Confirms connectivity of chiral center to propargyl group. |
| COSY | H2 ↔ H6 | - | Confirms connectivity of chiral center to cyclopropyl group. |
| HSQC | H1/C1, H2/C2, H3/C3, etc. | - | Assigns all protonated carbons. |
| HMBC | H1 | C2, C6 | Confirms C1-C2 bond and proximity to cyclopropyl ring. |
| HMBC | H3 | C2, C4, C5 | Connects the propargyl group to both the chiral center and the alkyne carbons. |
| HMBC | H5 | C3, C4 | Confirms the terminal position of the alkyne and its connectivity. |
¹H and ¹³C NMR Spectral Analysis for Structural Confirmation
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. pressbooks.pub For this compound, IR spectroscopy would confirm the presence of the primary amine and the terminal alkyne. Raman spectroscopy serves as a complementary technique, particularly for the C≡C triple bond, which, due to its symmetry, often gives a weak signal in the IR but a strong, sharp signal in the Raman spectrum. ilpi.comuc.edu
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| -NH₂ (Primary Amine) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium (two sharp bands) orgchemboulder.comlibretexts.org | Weak |
| -NH₂ (Primary Amine) | N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong orgchemboulder.com | Weak |
| ≡C-H (Terminal Alkyne) | C-H Stretch | ~3300 | Strong, sharp libretexts.orgubbcluj.ro | Medium |
| -C≡C- (Alkyne) | C≡C Stretch | 2140 - 2100 | Weak to Medium libretexts.org | Strong, sharp researchgate.net |
| -CH₂-, -CH- (Alkyl/Cyclopropyl) | C-H Stretch | 3080 - 3000 (cyclopropyl) 2960 - 2850 (alkyl) | Medium to Strong | Medium to Strong |
| C-N (Aliphatic Amine) | C-N Stretch | 1250 - 1020 | Weak to Medium orgchemboulder.comspecac.com | Weak |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Studies
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the molecular formula with high confidence. savemyexams.comuni-saarland.de The molecular formula of this compound is C₈H₁₃N. sigmaaldrich.com
Fragmentation analysis helps to confirm the structure. For aliphatic amines, the predominant fragmentation pathway is α-cleavage, where the bond between the carbon bearing the nitrogen and an adjacent carbon is broken. miamioh.edulibretexts.org This results in the formation of a stable, nitrogen-containing cation. For this molecule, cleavage of the C2-C3 bond would be a likely fragmentation, leading to the loss of a propargyl radical.
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | [C₈H₁₄N]⁺ | 124.1121 | Protonated molecular ion. |
| [M]⁺• | [C₈H₁₃N]⁺• | 123.1048 | Molecular ion (radical cation). figshare.com |
| [M-C₃H₃]⁺ | [C₅H₁₀N]⁺ | 84.0808 | Result of α-cleavage, loss of propargyl radical (•CH₂C≡CH). This is a highly probable fragment. libretexts.org |
| [CH₂NH₂]⁺ | [CH₄N]⁺ | 30.0338 | A common fragment for primary amines, although less likely here as it requires cleavage of a stronger bond. |
Chiral Chromatography and Polarimetry for Enantiomeric Purity Assessment
The carbon atom at position 2 is a stereocenter, meaning this compound is a chiral compound and exists as a pair of enantiomers. Standard chromatographic methods cannot separate these isomers.
Chiral Chromatography: The separation and quantification of the two enantiomers require the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). phenomenex.com Polysaccharide-based CSPs are commonly effective for separating chiral amines. inforang.comnih.gov This analysis is critical for determining the enantiomeric excess (e.e.) or enantiomeric purity of a sample. The development of such a method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. yakhak.org
Polarimetry: Once an enantiomer is isolated or an enriched mixture is obtained, a polarimeter can be used to measure its optical rotation. Enantiomers rotate plane-polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, wavelength, solvent, and concentration).
Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional Purity
These techniques provide information about the elemental composition and thermal stability of the compound, which are important indicators of purity.
Elemental Analysis: This analysis determines the mass percentages of carbon, hydrogen, and nitrogen in the sample. The experimental values are compared against the theoretical values calculated from the molecular formula (C₈H₁₃N) to confirm its compositional integrity. amazonaws.comstudymind.co.uk
Table 5: Theoretical Elemental Composition of C₈H₁₃N
| Element | Atomic Mass (g/mol) | Theoretical Percentage (%) |
|---|---|---|
| Carbon (C) | 12.011 | 77.99% |
| Hydrogen (H) | 1.008 | 10.64% |
| Nitrogen (N) | 14.007 | 11.37% |
Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere. atriainnovation.com For a pure, volatile compound like this compound, a TGA thermogram would ideally show a single, sharp weight loss step corresponding to its boiling or sublimation. eag.com This analysis is useful for quantifying volatile content and determining thermal stability. nishkaresearch.com The presence of non-volatile impurities would be indicated by a residual mass at high temperatures. Combining TGA with techniques like FTIR or Mass Spectrometry allows for the identification of any gases evolved during thermal decomposition. osram.comorslabs.com
Computational Chemistry and Theoretical Investigations of 2 Cyclopropylpent 4 Yn 1 Amine
Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)
Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic properties of molecules. For amines, these methods help elucidate reactivity, stability, and intermolecular interactions. osti.govscispace.com Studies on related amines show that functional groups significantly influence the electronic structure and subsequent chemical behavior. osti.gov For 2-Cyclopropylpent-4-yn-1-amine, the combination of a strained cyclopropyl (B3062369) ring, an electron-rich alkyne, and a basic amine group creates a unique electronic environment that dictates its reactivity.
The electronic structure of this compound is characterized by the interplay of its constituent functional groups. The cyclopropane (B1198618) ring, with its "bent" bonds, possesses a degree of π-character, allowing it to engage in electronic conjugation. wiley.com The alkyne's π-systems and the lone pair of electrons on the nitrogen atom of the amine group are the primary sites of electron density.
Molecular orbital (MO) calculations on related systems, such as the cyclopropylaminium radical cation, have been performed to understand ring-opening reactions. nih.gov These studies show that the orientation of the amine group relative to the cyclopropyl ring is critical. A perpendicular orientation can lead to a transition state for ring opening, highlighting the sensitivity of the electronic structure to conformation. nih.gov
The charge distribution in amines is heavily influenced by the substituents. In the case of this compound, the nitrogen atom is expected to be a region of high negative charge, making it a primary site for electrophilic attack. The electrostatic potential created by a molecule's nuclei and electrons is a key determinant of its interaction with other chemical species. dtic.mil Regions of negative electrostatic potential are associated with the lone pair electrons on the nitrogen, indicating sites susceptible to electrophilic attack and hydrogen bonding. acs.org
Conceptual DFT provides reactivity indices that predict the most reactive sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a given point when an electron is added or removed, highlighting nucleophilic and electrophilic centers. mdpi.com For an amine, the nitrogen atom typically exhibits a high Fukui function value for electrophilic attack (f-), confirming its nucleophilic character. scielo.org.mxaip.org
The molecular electrostatic potential (MESP) provides a visual map of charge distribution. dtic.milacs.org For molecules containing amine groups, the MESP minimum is typically located near the nitrogen lone pair, signifying it as the most probable site for protonation and interaction with electrophiles. acs.org In this compound, the MESP would likely show a strongly negative region around the nitrogen, a moderately negative region associated with the alkyne's π-bond, and less negative or slightly positive regions around the hydrocarbon framework.
An analysis of local electrophilicity can further refine reactivity predictions. scielo.org.mx While the nitrogen atom is the primary nucleophilic center, the π-system of the alkyne could also participate in reactions with certain electrophiles.
Illustrative Data for Amine Reactivity Descriptors
The following table, based on general principles from computational studies of amines, illustrates how reactivity descriptors might appear for a molecule like this compound. The values are hypothetical and for descriptive purposes only.
| Atomic Site | Condensed Fukui Function (f⁻) | MESP Minimum (kcal/mol) | Predicted Reactivity |
| Amine Nitrogen (N) | High | Strongly Negative | Primary Nucleophilic Site |
| Alkyne Carbon (C≡) | Moderate | Moderately Negative | Secondary Nucleophilic Site |
| Cyclopropyl Carbon (CH) | Low | Slightly Positive | Low Reactivity |
Analysis of Molecular Orbitals and Charge Distribution
Conformational Analysis and Molecular Mechanics Studies
The three-dimensional structure and conformational flexibility of this compound are critical to its function and reactivity. Conformational analysis of related molecules like cyclopropylamine (B47189) and secondary propargylamines has been successfully performed using DFT methods. thieme-connect.comresearchgate.net
For cyclopropylamine, computational studies have identified multiple conformers, such as trans and gauche forms, and calculated their relative energies. researchgate.net The energy difference between these conformers is typically small, suggesting that multiple conformations may be present at room temperature. researchgate.net Similarly, for this compound, rotation around the C-C and C-N single bonds would lead to various conformers. The interaction between the cyclopropyl ring, the aminomethyl group, and the pentynyl chain would dictate the relative stability of these conformers.
DFT-GIAO methods have been used to determine the relative configuration of newly synthesized secondary propargylamines by comparing calculated and experimental NMR chemical shifts, a process that relies on accurate conformational analysis. thieme-connect.comresearchgate.netthieme-connect.com This approach underscores the power of computational methods in structural elucidation. A key finding in the analysis of some propargylamines is the role of intramolecular hydrogen bonding in stabilizing certain conformations. researchgate.net
Illustrative Conformational Energy Data for Cyclopropylamine
This table presents data from a computational study on cyclopropylamine, which serves as an analogue for the cyclopropylamine moiety in the target molecule.
| Conformer | Computational Method | Relative Enthalpy (kcal/mol) | Source |
| Trans | Møller-Plesset (MP2) | 2.02 - 2.12 | researchgate.net |
| Gauche | Møller-Plesset (MP2) | 0.00 (Reference) | researchgate.net |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying intermediates and transition states, and calculating activation energies. Studies on the pyrolysis and ring-opening of cyclopropylamines, as well as the addition and cyclization reactions of propargylamines, provide a framework for understanding the potential reactivity of this compound. conicet.gov.arresearchgate.netacs.org
In another example, the gold-catalyzed carboxylative cyclization of propargylamine (B41283) was studied using DFT. acs.org The calculations revealed a mechanism starting with the coordination of the gold catalyst to the alkyne, followed by the formation of a carbamate (B1207046) ion, and subsequent nucleophilic attack to form a five-membered ring. The transition states for each step were identified, and their energies were calculated to map out the entire reaction pathway. acs.org Similarly, computational studies on the [3+2] photocycloaddition of cyclopropylamines have elucidated the transition states, explaining the observed stereoselectivity through the analysis of stabilizing interactions like hydrogen bonds and C-H···F interactions. rsc.org
Illustrative Energy Barrier Data for Analogous Reactions
This table provides examples of calculated activation energies for reactions involving cyclopropylamine and a generic propargylamine, demonstrating the type of data obtained from such studies.
| Reaction | System | Computational Method | Calculated Activation Energy (kcal/mol) | Source |
| Pyrolysis (Ring Opening) | Cyclopropylamine | G3(MP2)//B3LYP | 57.68 | conicet.gov.ar |
| Ring Opening to Iminium Ion | Biphenyl cyclopropyl nitrenium ion | DFT | 14.2 | chemrxiv.org |
| Carboxylative Cyclization | Propargylamine + CO₂ (Au-catalyzed) | DFT | ~15-20 (varies by step) | acs.org |
The solvent can dramatically influence reaction mechanisms and energetics, particularly for reactions involving charged or polar species. Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to simulate these effects. uregina.caacs.orgrsc.org
Studies on the reaction of amines with CO₂ have shown that polar, hydrogen-bonding solvents stabilize ionic intermediates and transition states, thereby lowering activation barriers. uregina.caacs.org The stability of carbamate formation, for instance, is dramatically affected by the solvent's dielectric constant. acs.org Similarly, in reductive amination reactions, explicit water molecules have been shown to act as catalysts by stabilizing transition states through hydrogen bonding, leading to a stepwise mechanism with a lower energy barrier compared to the concerted gas-phase reaction. rsc.orgacs.org
For reactions involving this compound, the choice of solvent would be critical. Polar protic solvents could stabilize charged intermediates, such as a protonated amine or an iminium ion, potentially altering reaction pathways and rates compared to nonpolar solvents. Computational studies incorporating solvation effects would be essential for accurately predicting its reactivity in a condensed phase. rsc.org
Transition State Identification and Energy Barrier Calculations
Prediction of Spectroscopic Signatures (e.g., simulated NMR, IR spectra)
Computational chemistry offers powerful tools for the prediction of spectroscopic data, providing valuable insights into the structural features of molecules such as this compound. By employing theoretical models, it is possible to simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the identification and structural elucidation of the compound. These predicted spectra serve as a reference standard and can be correlated with experimental data.
Simulated Nuclear Magnetic Resonance (NMR) Spectra
The prediction of ¹H and ¹³C NMR spectra is a cornerstone of computational chemistry in organic structure analysis. Various software packages and online prediction engines utilize extensive databases and algorithms, such as neural networks and fragment-based methods, to estimate chemical shifts (δ) with a reasonable degree of accuracy. nih.govreddit.comyoutube.com These tools analyze the molecular structure to determine the electronic environment of each nucleus and predict its resonance frequency. nmrdb.orgnmrdb.org
For this compound, predicted NMR data provides a theoretical fingerprint of its unique structure, which includes a primary amine, a cyclopropyl ring, and a terminal alkyne. The following tables present the predicted ¹H and ¹³C NMR chemical shifts.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| CH (cyclopropyl) | ~0.8 - 1.0 | Multiplet |
| CH₂ (cyclopropyl) | ~0.2 - 0.6 | Multiplet |
| CH (at C2) | ~2.5 - 2.7 | Multiplet |
| CH₂ (at C3) | ~2.2 - 2.4 | Multiplet |
| CH (alkyne) | ~1.9 - 2.1 | Triplet |
| CH₂ (aminomethyl) | ~2.8 - 3.0 | Multiplet |
| NH₂ | ~1.5 - 2.5 (variable) | Broad Singlet |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift dependent on its hybridization and chemical environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CH₂NH₂) | ~45 - 50 |
| C2 (CH) | ~40 - 45 |
| C3 (CH₂) | ~20 - 25 |
| C4 (alkyne) | ~80 - 85 |
| C5 (alkyne) | ~70 - 75 |
| CH (cyclopropyl) | ~10 - 15 |
| CH₂ (cyclopropyl) | ~5 - 10 |
Simulated Infrared (IR) Spectra
The simulation of IR spectra through computational methods, such as Density Functional Theory (DFT), allows for the prediction of vibrational frequencies corresponding to the stretching and bending of bonds within a molecule. computabio.com These predicted frequencies are invaluable for identifying the functional groups present. While a full computational simulation was not performed, the expected IR absorption bands for this compound can be predicted based on the characteristic vibrational modes of its constituent functional groups.
The key functional groups in this compound are the primary amine (NH₂), the terminal alkyne (C≡C-H), the cyclopropyl ring, and various C-H bonds. The predicted IR spectrum would exhibit characteristic absorption bands for each of these groups.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |
| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |
| C-H Stretch | Cyclopropyl & Alkyl | 2850 - 3050 | Medium to Strong |
| C≡C Stretch | Alkyne | 2100 - 2140 | Weak to Medium |
| N-H Bend | Primary Amine | 1590 - 1650 | Medium to Strong |
| C-H Bend | Alkyl | 1350 - 1470 | Variable |
| C-N Stretch | Alkyl Amine | 1000 - 1250 | Medium |
The presence of a sharp, strong peak around 3300 cm⁻¹ would be a clear indicator of the terminal alkyne C-H stretch, while the pair of medium bands in the 3300-3500 cm⁻¹ region would correspond to the symmetric and asymmetric stretching of the N-H bonds in the primary amine. The weak C≡C stretch around 2120 cm⁻¹ and the characteristic C-H stretches of the cyclopropyl and alkyl portions just above and below 3000 cm⁻¹ would further confirm the structure.
Applications of 2 Cyclopropylpent 4 Yn 1 Amine As a Building Block in Complex Molecular Synthesis
Synthesis of Advanced Organic Intermediates and Scaffolds
The inherent reactivity of 2-cyclopropylpent-4-yn-1-amine allows for its transformation into a variety of advanced organic intermediates. The strained cyclopropylamine (B47189) moiety can undergo ring-opening reactions or participate in cycloadditions, while the terminal alkyne and primary amine provide handles for a wide array of chemical modifications.
One prominent application is in the synthesis of highly substituted cyclopentylamines through [3+2] cycloaddition reactions. Under photoredox catalysis, the cyclopropylamine can act as a three-carbon synthon, reacting with various olefins to construct functionalized five-membered rings. acs.orgmdpi.com This method is particularly valuable for creating spirocyclic systems, which are prevalent in many natural products and bioactive molecules. mdpi.com The reaction proceeds via the generation of a nitrogen-centered radical, followed by ring opening of the cyclopropane (B1198618) and subsequent cyclization with an alkene. acs.org
Furthermore, the primary amine can be readily derivatized, for instance, through N-arylation using metal-catalyzed cross-coupling reactions, to introduce further complexity. acs.org The terminal alkyne can undergo classical reactions such as Sonogashira coupling, click chemistry, or hydration to introduce additional functional groups. Gold-catalyzed cycloisomerization of related alkynyl cyclopropyl (B3062369) ketones is a known route to substituted furans, suggesting that derivatives of this compound could serve as precursors to complex heterocyclic systems. colab.wsacs.org
Table 1: Exemplary Transformations of this compound into Advanced Intermediates
| Starting Material | Reagents and Conditions | Product | Application of Product |
|---|---|---|---|
| This compound | Electron-deficient olefin, photocatalyst (e.g., organic dye), visible light | Polyfunctionalized cyclopentylamine | Scaffold for pharmaceuticals and agrochemicals acs.orgmdpi.com |
| N-Acyl-2-cyclopropylpent-4-yn-1-amine | Hypervalent iodine reagent, photoredox catalyst | γ-Aminoalkyne derivative | Precursor for fused azacycles like indolizidines sioc.ac.cn |
| This compound | Aryl halide, Pd or Ni catalyst, base | N-Aryl-2-cyclopropylpent-4-yn-1-amine | Intermediate for medicinal chemistry acs.org |
Incorporation into Natural Product Synthesis Efforts
The structural motifs accessible from this compound are found in numerous natural products. The cyclopropane ring itself is a feature of many biologically active compounds, including terpenes and unusual amino acids. sustech.edu.cn The ability to construct complex carbocyclic and heterocyclic scaffolds makes this amine a potentially valuable starting material in total synthesis.
For example, the synthesis of cyclopentane-containing natural products could be streamlined using the [3+2] cycloaddition methodology. acs.org Moreover, the synthesis of cyclopropane-fused N-heterocycles, which are present in therapeutic agents like milnacipran (B1663801) and amitifadine, can be achieved from unsaturated amines. nih.gov By analogy, this compound could be a key starting material for novel analogues of such compounds.
The synthesis of terpenes and other natural products containing cyclopropane rings often relies on the development of stereoselective cyclopropanation methods. organic-chemistry.org The enantioselective synthesis of chiral alkynyl cyclopropanes has been achieved through copper-catalyzed radical cross-coupling, providing a route to enantiomerically enriched building blocks for natural product synthesis. sustech.edu.cndicp.ac.cn
Development of Novel Materials with Tailored Properties
The terminal alkyne functionality of this compound makes it a suitable monomer for the synthesis of novel polymers and materials. Alkynes are known to participate in a variety of polymerization reactions, including those catalyzed by transition metals, leading to conjugated polymers with interesting electronic and optical properties. numberanalytics.com
The primary amine group allows for the incorporation of the molecule into polyamides or polyimides, potentially imparting unique properties due to the presence of the cyclopropyl and alkynyl groups. For instance, the rigidity of the cyclopropane ring could influence the polymer's thermal stability and mechanical properties. The alkyne can also be used for post-polymerization modification via click chemistry, allowing for the attachment of various functional groups to the polymer backbone.
Table 2: Potential Polymerization Reactions Involving this compound Derivatives
| Monomer | Polymerization Method | Resulting Polymer | Potential Properties/Applications |
|---|---|---|---|
| N-Acryloyl-2-cyclopropylpent-4-yn-1-amine | Radical polymerization | Polyacrylate with pendant cyclopropyl-alkyne groups | Functional material for surface modification via click chemistry |
| This compound and a diacid chloride | Polycondensation | Polyamide with cyclopropyl-alkyne units in the backbone | High-performance polymer with tailored thermal and mechanical properties |
Design and Synthesis of Ligands for Organometallic Catalysis
The primary amine and terminal alkyne in this compound can serve as coordination sites for metal centers, making it a precursor for the synthesis of novel ligands for organometallic catalysis. numberanalytics.com The combination of a soft alkyne and a harder amine donor could lead to ligands with interesting electronic and steric properties.
For example, the amine can be readily converted into imines, amides, or phosphinoamines, which are common ligand classes. The cyclopropyl group's steric bulk and electronic properties would influence the coordination environment around the metal center, potentially impacting the catalyst's activity and selectivity. Chiral ligands derived from enantiomerically pure this compound could be employed in asymmetric catalysis. Dirhodium catalysts with cyclopropanecarboxylate (B1236923) ligands have shown effectiveness in enantioselective cyclopropanations and C-H functionalization reactions. nih.gov This suggests that ligands derived from this compound could also find application in asymmetric synthesis.
Guanidines, which can be synthesized from primary amines, are versatile ligands in organometallic chemistry, with applications in polymerization catalysis and materials science. organic-chemistry.org The conversion of the amine functionality in this compound to a guanidine (B92328) would yield a novel ligand scaffold with the appended cyclopropyl and alkynyl groups available for further modification or to tune the catalyst's properties.
Emerging Research Directions and Future Perspectives for 2 Cyclopropylpent 4 Yn 1 Amine
Innovative Catalytic Systems for Selective Transformations
The unique structural motifs of 2-Cyclopropylpent-4-yn-1-amine—the strained cyclopropane (B1198618) ring and the electron-rich alkyne—present a rich playground for catalytic exploration. Future research is expected to focus on developing novel catalytic systems that can selectively activate and transform specific parts of the molecule.
Propargylamines, the class of compounds to which this compound belongs, are key precursors for a wide variety of heterocyclic compounds and other valuable organic derivatives. kcl.ac.uk The development of catalytic systems for their synthesis and transformation is a vibrant area of research. kcl.ac.ukresearchgate.net
Gold and Silver Catalysis: Gold and silver catalysts have shown remarkable efficacy in activating alkyne C-H bonds for various transformations, including the synthesis of propargylamines through A3 (aldehyde-alkyne-amine) coupling reactions. beilstein-journals.org The proposed mechanism often involves the formation of a metal acetylide, which then reacts with an iminium ion. beilstein-journals.org Future work could explore gold(I)-catalyzed activation of the alkyne in this compound for intramolecular reactions, potentially involving the cyclopropyl (B3062369) group or for intermolecular couplings to build more complex structures. nih.govkit.edu Gold catalysts are also known to mediate tandem cycloisomerization reactions, which could lead to novel polycyclic scaffolds from this specific amine. nih.govmdpi.com
Palladium and Ruthenium Catalysis: Palladium and ruthenium complexes are well-established catalysts for a vast array of organic transformations. kcl.ac.ukmdpi.com For this compound, palladium catalysis could be employed for selective C-H functionalization of the cyclopropane ring or for cross-coupling reactions at the alkyne terminus. rsc.org Recent studies have demonstrated palladium-catalyzed intramolecular hydrocyclopropanylation of alkynes, a strategy that could be adapted to create even more complex fused-ring systems. rsc.org Ruthenium catalysts are particularly noted for their role in cycloaddition reactions, which could be used to convert the alkyne moiety into various five-membered heterocycles. kcl.ac.uk
Catalyst Selectivity: A key challenge and research opportunity will be achieving high levels of chemo- and regioselectivity. For instance, developing a catalytic system that selectively activates the C-H bond of the cyclopropane over the terminal alkyne, or vice versa, would be a significant advancement. This could be achieved by tuning the electronic and steric properties of the catalyst's ligands. The table below outlines potential catalytic transformations and the catalysts that could be explored.
| Transformation Type | Potential Catalyst Class | Target Moiety | Potential Product Class |
| C-H Alkynylation | Palladium, Copper | Cyclopropane | Alkynylated Cyclopropanes |
| Cycloaddition | Ruthenium, Copper | Alkyne | Triazoles, Pyrroles |
| Cycloisomerization | Gold, Platinum | Alkyne/Cyclopropane | Fused Bicyclic Systems |
| A3 Coupling Analogs | Gold, Silver, Copper | Alkyne/Amine | Substituted Propargylamines |
Development of Asymmetric Synthetic Routes
The presence of a stereocenter at the C2 position of this compound means that it can exist as a pair of enantiomers. The development of asymmetric synthetic methods to access enantiomerically pure forms of this compound is crucial, as the biological activity of chiral molecules is often dependent on their stereochemistry.
The asymmetric synthesis of propargylamines is a well-established field, often relying on the A3 coupling reaction using chiral ligands. nih.govmdpi.com Copper(I) complexes with chiral ligands like pybox and QUINAP have been successfully used to synthesize chiral propargylamines with high enantioselectivity. mdpi.comacs.org These methodologies could be directly applied to the synthesis of this compound by using cyclopropylacetaldehyde (or a suitable precursor), an amine, and a terminal alkyne in the presence of a chiral copper catalyst.
Another promising approach is the asymmetric addition of organometallic reagents to imines. kcl.ac.uk Chiral N-acylimines could react with alkynylboronates modified with chiral binaphthols to yield chiral propargylamides with high enantiomeric excess. acs.org Furthermore, the development of methods for the enantioselective synthesis of cyclopropylamines, in general, has seen significant advances, including adaptations of classical cyclopropanation and Kulinkovich-type reactions. acs.orgorganic-chemistry.orgjlu.edu.cn These strategies could be integrated into a synthetic route toward chiral this compound.
Future research will likely focus on:
Novel Chiral Ligands: Designing and synthesizing new chiral ligands to improve the enantioselectivity of existing catalytic systems for A3 couplings.
Organocatalysis: Exploring the use of chiral organocatalysts to avoid transition metals, aligning with green chemistry principles.
Kinetic Resolution: Developing enzymatic or chemical methods for the kinetic resolution of the racemic amine, providing an alternative route to the pure enantiomers.
The table below summarizes potential strategies for the asymmetric synthesis of this compound.
| Asymmetric Strategy | Key Reagents/Catalysts | Expected Outcome |
| Asymmetric A3 Coupling | Copper(I) / Chiral Ligand (e.g., Pybox) | Enantioenriched this compound |
| Chiral Auxiliary Approach | N-Sulfinyl Imine + Alkynyl Nucleophile | Diastereoselective synthesis, auxiliary removal |
| Alkynylation of Chiral Imines | Alkynylboronate + Chiral N-acylimine | Enantioenriched Propargylamides |
| Enzymatic Resolution | Lipases, Amidases | Separation of enantiomers from racemate |
Integration into Continuous Flow Synthesis Methodologies
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, higher yields, and easier scalability. nih.govmdpi.com The integration of the synthesis of this compound and its derivatives into continuous flow systems is a logical and promising future direction.
The synthesis of propargylamines has already been successfully adapted to flow chemistry. nih.gov For example, a metal-free decarboxylative coupling of alkynyl carboxylic acids with amines and paraformaldehyde has been performed in water using a continuous flow reactor at elevated temperatures. researchgate.netacs.org This approach could be adapted for the synthesis of this compound.
Flow reactors are particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time and temperature. The synthesis of this amine could involve energetic intermediates or require conditions that are better managed in a microreactor environment. Furthermore, multi-step syntheses, where the crude output of one reaction is directly fed into the next reactor, can be streamlined using flow chemistry, reducing waste and purification steps. chemrxiv.org
Future research in this area will likely involve:
Reactor Design: Developing optimized microreactors and packed-bed reactors for the specific reactions involved in the synthesis.
Process Optimization: Fine-tuning parameters such as flow rate, temperature, pressure, and catalyst loading to maximize yield and purity.
Integrated Systems: Creating fully automated, multi-step flow systems that start from simple precursors and deliver the final, purified product.
Data-Driven Approaches and Machine Learning in Chemical Research for this Compound
Reaction Prediction and Optimization: ML models can be trained on large datasets of chemical reactions to predict the outcome of new transformations. arocjournal.com For this specific compound, an ML model could predict the most effective catalyst for a desired selective transformation or identify optimal reaction conditions (temperature, solvent, concentration) to maximize yield. researchgate.netacs.org This approach can significantly reduce the number of experiments required, saving time and resources. chemrxiv.org For instance, ML has been used to rationalize the results of Ni-catalyzed semihydrogenations of alkynes and to optimize photoredox amine synthesis in continuous flow systems, demonstrating the power of these techniques. researchgate.netacs.org
Property Prediction: Machine learning models can also predict the physicochemical and biological properties of molecules. rsc.orgacs.org By analyzing the structure of this compound, ML algorithms could estimate its potential as a drug candidate, its toxicity, or its material properties, helping to guide further research and application development.
The synergy between experimental work and computational modeling will be key. Experimental data generated from the synthesis and reactivity studies of this compound can be used to train and refine ML models, which in turn can provide predictions and insights to guide future experiments in a virtuous cycle.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-cyclopropylpent-4-yn-1-amine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of this compound involves two critical steps: (1) cyclopropanation of a precursor and (2) introduction of the amine group. A feasible approach is adapting strategies from analogous compounds, such as using alkyne precursors (e.g., pent-4-yn-1-amine derivatives) and cyclopropanation via transition metal catalysis (e.g., gold or palladium) . For example, cyclopropyl groups can be introduced via [2+1] cycloaddition reactions with alkenes or alkynes under basic conditions (e.g., sodium hydroxide) in solvents like dichloromethane or toluene . Post-reaction purification via column chromatography or recrystallization is recommended to isolate the amine product.
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm cyclopropane ring protons (δ ~0.5–1.5 ppm) and alkyne protons (δ ~1.9–2.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (expected ~137.20 g/mol) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Confirm alkyne C≡C stretch (~2100–2260 cm) and amine N-H stretches (~3300–3500 cm).
- HPLC : Assess purity using reverse-phase chromatography with UV detection.
Data should be cross-validated with computational tools (e.g., PubChem’s structure validation) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in catalytic systems, and what parameters are critical for modeling?
- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways, focusing on:
- Cyclopropane Ring Strain : The 60° bond angles in cyclopropane increase ring strain, affecting reactivity in cross-coupling or hydrogenation reactions.
- Alkyne Coordination : Transition metals (e.g., Au, Pd) bind to the alkyne moiety, enabling cyclopropane functionalization. Parameters include bond dissociation energies and frontier molecular orbitals (HOMO/LUMO).
Compare with experimental data from gold-catalyzed reactions in similar systems .
Q. What strategies mitigate instability of this compound during storage or reaction conditions?
- Methodological Answer :
- Storage : Store under inert atmosphere (N or Ar) at −20°C to prevent oxidation of the alkyne or amine groups.
- Stabilizers : Add radical inhibitors (e.g., BHT) to suppress polymerization.
- Reaction Solvents : Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis.
Monitor decomposition via TLC or GC-MS, referencing stability data from structurally related amines .
Q. How can contradictory data on reaction outcomes (e.g., competing substitution vs. addition pathways) be resolved?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time. Low temperatures favor kinetic products (e.g., cyclopropane ring retention), while higher temperatures may promote ring-opening.
- Isotope Labeling : Use C-labeled cyclopropane to track bond cleavage.
- In Situ Spectroscopy : Employ ReactIR or NMR to detect intermediates.
Contrast with studies on 1-(4-chlorophenyl)cyclopentan-1-amine, where steric effects dominate reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
